molecular formula C17H18N6 B5639127 4-(4-phenylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine

4-(4-phenylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine

Cat. No.: B5639127
M. Wt: 306.4 g/mol
InChI Key: NTALYOZBOZOLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-phenylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group, a pyrazole ring, and a pyrimidine ring. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-phenylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine is unique due to its combination of a piperazine ring, a pyrazole ring, and a pyrimidine ring, which allows it to interact with a diverse range of biological targets. This structural uniqueness makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

4-(4-phenylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c1-2-5-15(6-3-1)21-9-11-22(12-10-21)16-13-17(19-14-18-16)23-8-4-7-20-23/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTALYOZBOZOLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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